p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)-
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Overview
Description
p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)-: is a quinone imine derivative. Quinone imines are a class of biologically reactive intermediates that have been the focus of intensive toxicological research due to their potential to form reactive metabolites
Preparation Methods
The synthesis of p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- typically involves the oxidation of corresponding aminophenols. The reaction conditions often include the use of oxidizing agents such as peroxidases or other catalytic systems . Industrial production methods may involve large-scale oxidation processes under controlled conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more reactive species.
Reduction: It can be reduced back to the corresponding aminophenol.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles such as thiols and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various substituted quinone imines and aminophenols .
Scientific Research Applications
p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- has several scientific research applications:
Chemistry: Used as a reactive intermediate in the synthesis of other complex molecules.
Biology: Studied for its role in redox cycling and generation of reactive oxygen species (ROS).
Medicine: Investigated for its potential toxicological effects and its role in drug metabolism.
Mechanism of Action
The mechanism of action of p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components. The compound can also react with protein thiols and DNA nucleobases, leading to potential mutagenic and carcinogenic effects .
Comparison with Similar Compounds
Similar compounds to p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- include:
N-acetyl-p-benzoquinone imine: A reactive intermediate formed during the metabolism of acetaminophen.
4-(ethoxyphenyl)-p-benzoquinone imine: Formed during the metabolism of phenacetin.
Properties
CAS No. |
64048-64-2 |
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Molecular Formula |
C16H16Cl2N2O |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
4-[4-[bis(2-chloroethyl)amino]phenyl]iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H16Cl2N2O/c17-9-11-20(12-10-18)15-5-1-13(2-6-15)19-14-3-7-16(21)8-4-14/h1-8H,9-12H2 |
InChI Key |
LUKFYERPDCANBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
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